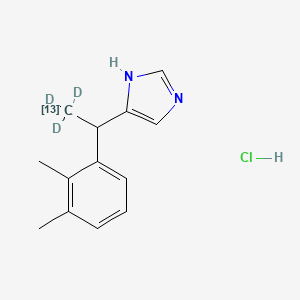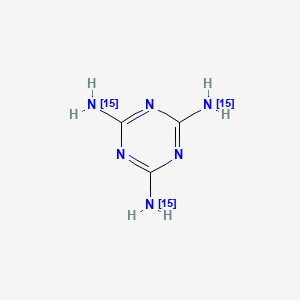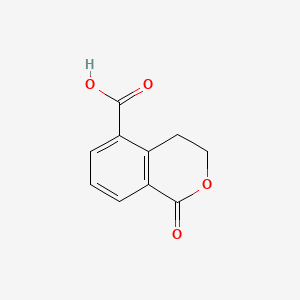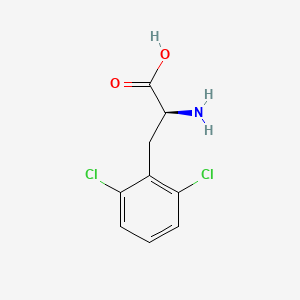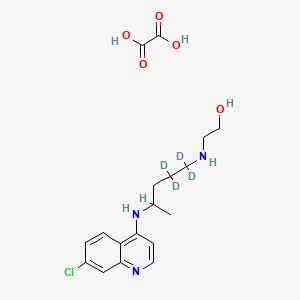
Cletoquine-d4 Oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cletoquine-d4 Oxalate is a deuterated analog of cletoquine, which is a promising antimalarial drug candidate. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C18H20D4ClN3O5, and it has a molecular weight of 401.88 .
准备方法
Synthetic Routes and Reaction Conditions
Cletoquine-d4 Oxalate is synthesized through a series of chemical reactions involving the deuteration of cletoquine. The process typically involves the use of deuterated reagents and catalysts to replace hydrogen atoms with deuterium atoms. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the cletoquine molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to meet the stringent quality standards required for pharmaceutical applications .
化学反应分析
Types of Reactions
Cletoquine-d4 Oxalate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form deuterated analogs of hydroxychloroquine.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include deuterated analogs of hydroxychloroquine and other related compounds. These products are valuable for research and therapeutic applications .
科学研究应用
Cletoquine-d4 Oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cletoquine and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and biological effects of cletoquine.
Medicine: Investigated for its potential use as an antimalarial drug and for the treatment of autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and in environmental studies to assess the impact of deuterated compounds
作用机制
Cletoquine-d4 Oxalate exerts its effects by interfering with the biological processes of parasites. The compound targets the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, this compound modulates the immune response, making it a potential candidate for the treatment of autoimmune diseases .
相似化合物的比较
Similar Compounds
Cletoquine: The non-deuterated analog of Cletoquine-d4 Oxalate, used as an antimalarial drug candidate.
Hydroxychloroquine: A related compound used for the treatment of malaria and autoimmune diseases.
Chloroquine: Another antimalarial drug with a similar mechanism of action
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool for research and therapeutic applications, as it provides insights into the metabolic pathways and biological effects of cletoquine and related compounds .
属性
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGVTDECKJJJK-XNXUTHBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675771 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216461-57-2 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)
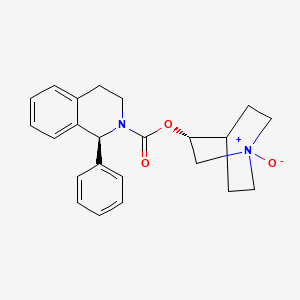
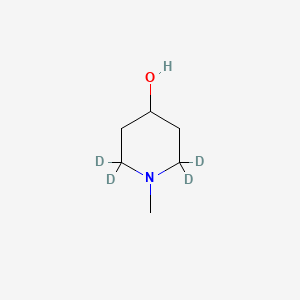
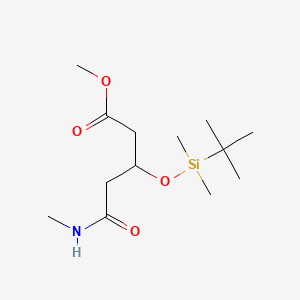

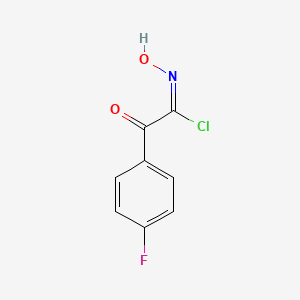
![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)
